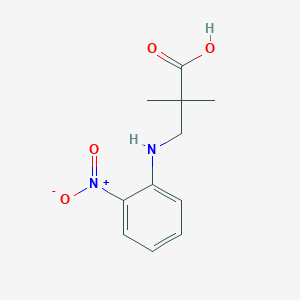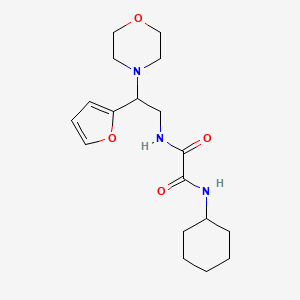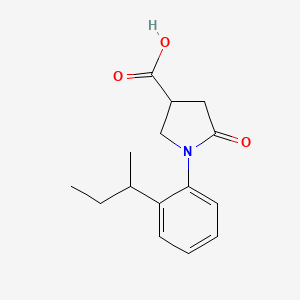![molecular formula C10H17Cl2N3O B2614735 [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride CAS No. 1211358-60-9](/img/structure/B2614735.png)
[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride” is a chemical compound with the CAS Number 1211358-60-9 . It has a molecular weight of 266.16748 and a molecular formula of C10H17Cl2N3O .
Molecular Structure Analysis
The molecular structure of “[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride” consists of a pyridine ring attached to a morpholine ring via a methanamine linker . The InChI code for this compound is 1S/C10H15N3O.2ClH/c11-7-9-1-2-10 (12-8-9)13-3-5-14-6-4-13;;/h1-2,8H,3-7,11H2;2*1H .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride, focusing on six unique fields:
Antimicrobial Agents
[6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This compound has been studied for its effectiveness against various bacterial strains, including drug-resistant ones, making it a promising candidate for new antibiotic development .
Anticancer Research
This compound has been explored for its anticancer properties. It can inhibit the growth of cancer cells by interfering with specific signaling pathways essential for cell proliferation and survival. Studies have demonstrated its efficacy in reducing tumor size in preclinical models, suggesting its potential as a therapeutic agent in oncology .
Neuroprotective Agents
Research has indicated that [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a candidate for developing treatments aimed at slowing down or preventing neurodegeneration .
properties
IUPAC Name |
(6-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-7-9-1-2-10(12-8-9)13-3-5-14-6-4-13;;/h1-2,8H,3-7,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXJBZYJBXXJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211358-60-9 |
Source


|
| Record name | [6-(morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2614657.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2614658.png)

![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate](/img/no-structure.png)


![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2614667.png)

![N-(4-fluorobenzyl)-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2614669.png)
![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B2614670.png)

![N-(2,4-dimethoxyphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2614675.png)